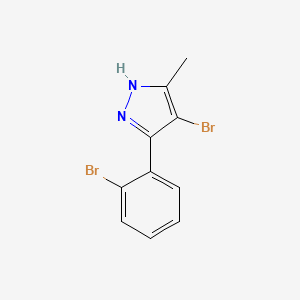

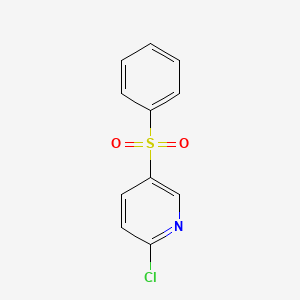

4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole

Overview

Description

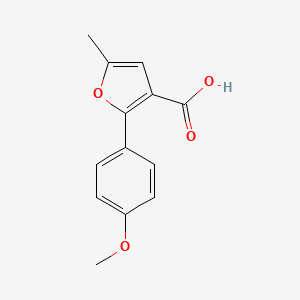

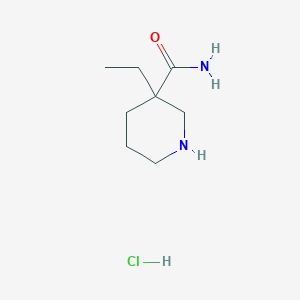

The compound “4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole” is a brominated pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The bromine atoms and the methyl group attached to the pyrazole ring could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the pyrazole ring, the bromine atoms, and the methyl group. The bromine atoms are likely to be electron-withdrawing, which could influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the bromine atoms and the pyrazole ring. Bromine atoms are often involved in electrophilic aromatic substitution reactions . The pyrazole ring could also participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atoms and the pyrazole ring. For example, bromine atoms can increase the density and boiling point of a compound .Scientific Research Applications

Biological Activity in Aquatic Organisms

Pyrazole derivatives, including the compound , have been studied for their biological activities in aquatic organisms. For instance, their effects on rainbow trout alevins, Oncorhynchus mykiss, have been explored. These studies often focus on key enzyme potentials, such as cholinesterases, and their relation to changes in biological behavior .

Pharmacological Applications

The nitrogen-based hetero-aromatic ring structure of pyrazoles serves as a scaffold for the development of new drugs. Pyrazolines and their derivatives are known for their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Oxidative Stress and Disease Development

Research has linked the overexpression of reactive oxygen species (ROS) and oxidative stress to disease development. Pyrazole derivatives are being studied for their potential to affect oxidative stress markers, such as malondialdehyde (MDA), which is a common biomarker for cellular and tissue oxidative injury .

Neurological Research

The compound’s impact on acetylcholinesterase (AchE) activity is of interest in neurological research. AchE is a principal enzyme in the cholinergic nervous system, and its reduced activity can lead to behavioral changes and body movement impairment in both mammals and fish .

Synthetic Chemistry

Pyrazole derivatives are valuable in synthetic chemistry for creating new molecules with potential applications in various fields. The presence of bromo functionality allows for halogen exchange or coupling chemistry, which is crucial for synthesizing new compounds .

Material Chemistry

Functionalized derivatives of thiophene, which share structural similarities with the compound , contribute significantly to the growth of material chemistry. They show promise in developing new technologies in electronics, as well as applications in agrochemical and pharmaceutical fields .

Mechanism of Action

Mode of Action

- The bromine atoms in the compound can undergo free radical bromination reactions. For instance, N-bromosuccinimide (NBS) can initiate a radical-chain mechanism, leading to the substitution of hydrogen atoms at the benzylic position with bromine atoms . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation. This resonance stabilization favors substitution at the benzylic position .

Safety and Hazards

As with any chemical compound, handling “4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole” would require appropriate safety measures. The presence of bromine atoms could potentially make this compound hazardous, as bromine-containing compounds can be irritants and are often harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

properties

IUPAC Name |

4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2/c1-6-9(12)10(14-13-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTDMWXSRSGBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1459013.png)

![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)